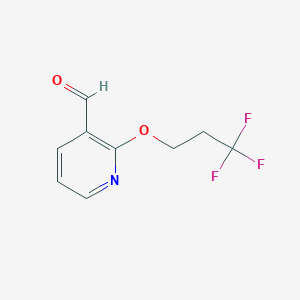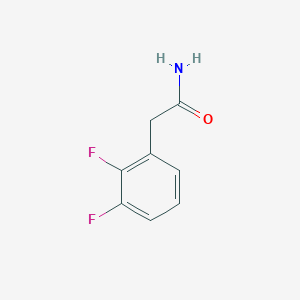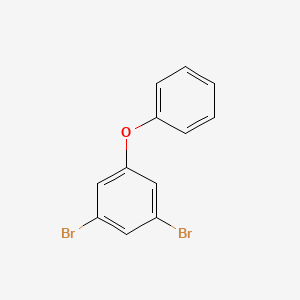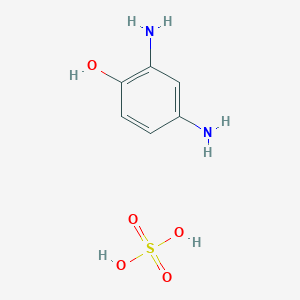
Acide dodécylboronique
Vue d'ensemble
Description
Dodecylboronic acid, also known as n-dodecylboronic acid, is an organic compound with the molecular formula C₁₂H₂₇BO₂. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl chain. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Applications De Recherche Scientifique
Dodecylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Dodecylboronic acid is a subclass of organoborane compounds . These compounds are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . .
Mode of Action
Borinic acids, including dodecylboronic acid, have two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity compared to boronic acids . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .
Biochemical Pathways
Organoboron compounds, including boronic acids, have been reported to have various biological activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Pharmacokinetics
Evaluating pharmacokinetic properties of small molecules is considered a key feature in most drug development and high-throughput screening processes .
Result of Action
Boronic acids have been reported to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Action Environment
It is known that the stability of boronic acids to atmospheric oxidation is considerably superior to that of borinic acids .
Analyse Biochimique
Biochemical Properties
Dodecylboronic acid plays a significant role in biochemical reactions, particularly in the interaction with diols and other Lewis bases. It forms reversible covalent bonds with diols, making it useful in the detection and quantification of sugars and other diol-containing compounds . This interaction is crucial in the development of sensors and separation technologies. Additionally, dodecylboronic acid interacts with proteins, particularly those with glycosylated residues, facilitating protein manipulation and modification .
Cellular Effects
Dodecylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interfere with cellular signaling by binding to specific receptors or enzymes, thereby modulating their activity . This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes. Furthermore, dodecylboronic acid impacts cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of dodecylboronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is facilitated by the boron atom’s vacant p orbital, which allows it to accept electron pairs from nucleophiles . Dodecylboronic acid can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dodecylboronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity can be affected by factors such as temperature, pH, and the presence of other chemicals . Over time, dodecylboronic acid may degrade, leading to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of dodecylboronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, dodecylboronic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. It is essential to carefully control the dosage to avoid adverse effects in experimental studies .
Metabolic Pathways
Dodecylboronic acid is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which are involved in the breakdown and synthesis of glycosidic bonds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and storage . Additionally, dodecylboronic acid can influence lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation .
Transport and Distribution
Within cells and tissues, dodecylboronic acid is transported and distributed through interactions with specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, allowing it to reach its target sites. Dodecylboronic acid can accumulate in certain cellular compartments, where it exerts its biochemical effects . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Dodecylboronic acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, dodecylboronic acid may localize to the endoplasmic reticulum or Golgi apparatus, where it interacts with glycosylated proteins and enzymes involved in protein processing . This subcellular localization is crucial for the compound’s role in modulating cellular processes and biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodecylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of 1-dodecene with borane, followed by oxidation with hydrogen peroxide to yield the desired boronic acid. The reaction typically proceeds under mild conditions, making it a convenient method for laboratory synthesis .
Industrial Production Methods: On an industrial scale, dodecylboronic acid can be produced using similar hydroboration-oxidation techniques, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification methods ensures the efficient production of high-quality dodecylboronic acid .
Analyse Des Réactions Chimiques
Types of Reactions: Dodecylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid.
Reduction: It can be reduced to yield dodecane.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenated compounds or other nucleophiles under basic conditions.
Major Products:
Oxidation: Dodecanoic acid.
Reduction: Dodecane.
Substitution: Various substituted dodecyl derivatives.
Comparaison Avec Des Composés Similaires
- Decylboronic acid (C₁₀H₂₃BO₂)
- Hexylboronic acid (C₆H₁₅BO₂)
- Phenylboronic acid (C₆H₅B(OH)₂)
Comparison: Dodecylboronic acid is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties compared to shorter-chain boronic acids. This longer chain enhances its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the increased chain length can influence the compound’s reactivity and stability in various chemical reactions .
Propriétés
IUPAC Name |
dodecylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h14-15H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJURJHHLVYBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592647 | |
| Record name | Dodecylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3088-79-7 | |
| Record name | Dodecylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-Dodecylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



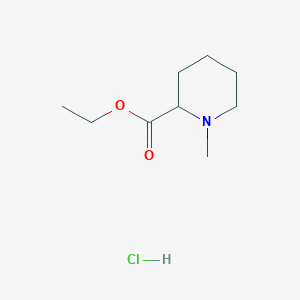

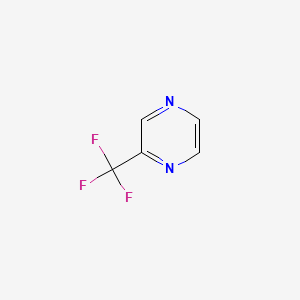
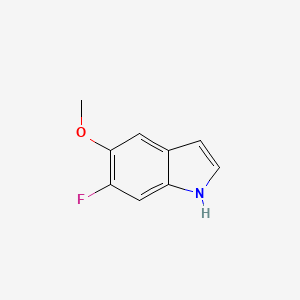

![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)
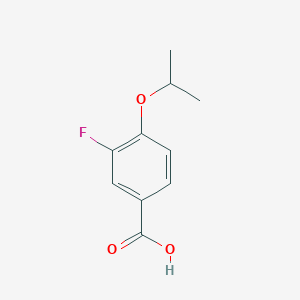
![3-[Ethyl(methyl)amino]propanoic acid](/img/structure/B1318972.png)

